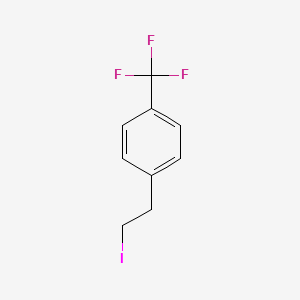
4-(2-Iodoethyl)benzotrifluoride
カタログ番号 B1603469
分子量: 300.06 g/mol
InChIキー: SRZXEFNIPPUVHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08853250B2
Procedure details


To 4-(trifluoromethyl)phenyl alcohol (5.0 g, 0.026 mol) in methylene chloride (30 mL, 0.5 mol) at 0° C. was added triethylamine (5.13 mL, 0.0368 mol) followed by methanesulfonyl chloride (3.92 g, 0.0342 mol). After stirring from 0° C. to room temperature for 3 hours, the reaction mixture was washed with 1N HCl, saturated NaHCO3, water, brine and dried over anhydrous sodium sulfate. To the crude product in acetone (50 mL, 0.7 mol) was added sodium iodide (5.9 g, 0.039 mol). The reaction mixture was stirred at 55° C. overnight, filtered and the solid washed with acetone. The filtrate was concentrated, dissolved in Et2O (100 mL), washed with water, brine and dried over anhydrous sodium sulfate to give 7.51 g of brown liquid.




[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][C:6](O)=[CH:5][CH:4]=1.C(Cl)Cl.C(N([CH2:20][CH3:21])CC)C.CS(Cl)(=O)=O.CC(C)=O.[I-:31].[Na+]>>[I:31][CH2:20][CH2:21][C:6]1[CH:7]=[CH:8][C:3]([C:2]([F:11])([F:10])[F:1])=[CH:4][CH:5]=1 |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=C(C=C1)O)(F)F
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
5.13 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Two
|
Name
|
|
|
Quantity
|
3.92 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
Step Three
[Compound]
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
5.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring from 0° C. to room temperature for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
the reaction mixture was washed with 1N HCl, saturated NaHCO3, water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at 55° C. overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solid washed with acetone
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in Et2O (100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ICCC1=CC=C(C=C1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.51 g | |
| YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

